1-(ピラゾール-1-イル)プロパン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

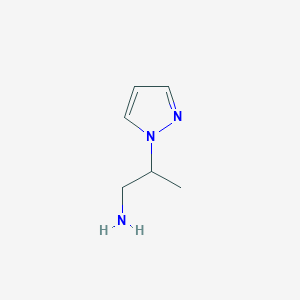

2-(1H-pyrazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C6H11N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

科学的研究の応用

2-(1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antibacterial, anti-inflammatory, and anticancer properties.

Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which can have applications in catalysis and materials science.

作用機序

Target of Action

Compounds with a similar structure, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and ion channels, leading to their diverse therapeutic potential .

Mode of Action

For instance, some bind to their targets and modulate their activity, while others may inhibit or enhance the function of their targets .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological effects .

Result of Action

Compounds with similar structures have been found to exert a variety of effects at the molecular and cellular levels, contributing to their diverse biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)propan-1-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method involves the reaction of 1H-pyrazole with 1-bromo-2-propanamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 2-(1H-pyrazol-1-yl)propan-1-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with considerations for cost, yield, and environmental impact.

化学反応の分析

Types of Reactions

2-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

類似化合物との比較

Similar Compounds

1H-pyrazole: The parent compound, which lacks the propan-1-amine substituent.

3-(1H-pyrazol-1-yl)propan-1-amine: A structural isomer with the amine group at a different position.

2-(1H-pyrazol-1-yl)ethan-1-amine: A shorter-chain analog.

Uniqueness

2-(1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of diverse derivatives with potentially unique properties and applications.

生物活性

2-(1H-pyrazol-1-yl)propan-1-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a pyrazole ring and an amine functional group, exhibits potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. The following sections explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1H-pyrazol-1-yl)propan-1-amine is C₅H₈N₄, indicating it contains five carbon atoms, eight hydrogen atoms, and four nitrogen atoms. The structure includes a pyrazole ring which enhances its reactivity and interaction with biological targets.

Key Structural Features:

- Pyrazole Ring: Known for its role in various biological activities.

- Amine Group: Contributes to the compound's ability to interact with enzymes and receptors.

Synthesis

The synthesis of 2-(1H-pyrazol-1-yl)propan-1-amine can be achieved through several methods, typically involving reactions with pyrazole derivatives. Common reagents include potassium carbonate as a base and polar solvents to facilitate the reaction.

Anti-inflammatory Properties

Research indicates that 2-(1H-pyrazol-1-yl)propan-1-amine exhibits significant anti-inflammatory effects. Studies have shown that it modulates cell signaling pathways involved in inflammation. For instance, it has been evaluated using carrageenan-induced paw edema models in rats, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies reveal that it possesses activity against various microorganisms, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in animal models | |

| Antimicrobial | Effective against various bacteria | |

| Antioxidant | Exhibits antioxidant properties |

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory activity of various pyrazole derivatives, 2-(1H-pyrazol-1-yl)propan-1-amine was found to significantly reduce paw edema in rats when administered at specific dosages. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of 2-(1H-pyrazol-1-yl)propan-1-amine against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanism by which 2-(1H-pyrazol-1-yl)propan-1-amine exerts its biological effects involves interactions with key biological molecules such as enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways critical for inflammation and microbial resistance .

特性

IUPAC Name |

2-pyrazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(5-7)9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZZHLYLVWFBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649476 |

Source

|

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172384-23-4 |

Source

|

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。